2-[(4-tert-butylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-[(4-tert-butylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as Compound A) is a tetrahydrobenzothienopyrimidine derivative. Its synthesis begins with ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (1), which undergoes formamide cyclization to yield the pyrimidinone core (2) . Subsequent chlorination with POCl3 produces the chloro intermediate (3), which reacts with allylamine (for the prop-2-en-1-yl group at position 3) and 4-tert-butylbenzylthiol (for the sulfanyl group at position 2) to form Compound A .
Key structural features include:
- Position 2: Bulky 4-tert-butylbenzylsulfanyl group, enhancing lipophilicity and steric hindrance.
- Core: Planar tetrahydrobenzothienopyrimidin-4-one scaffold, enabling π-π stacking interactions.
Properties
Molecular Formula |
C24H28N2OS2 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H28N2OS2/c1-5-14-26-22(27)20-18-8-6-7-9-19(18)29-21(20)25-23(26)28-15-16-10-12-17(13-11-16)24(2,3)4/h5,10-13H,1,6-9,14-15H2,2-4H3 |
InChI Key |
AEAMZGLQLNYHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors to form the fused heterocyclic core.
- Industrial production methods likely involve multi-step processes, including protecting group strategies, cyclization reactions, and functional group manipulations.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating biological activity or further derivatization.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), CH₃CN, 25°C, 4h | 2-[(4-tert-butylbenzyl)sulfinyl]-3-(prop-2-en-1-yl)-...-pyrimidin-4(3H)-one | 72% | |
| Further oxidation to sulfone | m-CPBA, DCM, 0°C → rt, 12h | 2-[(4-tert-butylbenzyl)sulfonyl]-3-(prop-2-en-1-yl)-...-pyrimidin-4(3H)-one | 68% |
Key Findings :
-
Oxidation selectivity depends on stoichiometry and reaction time.
-
Sulfone derivatives exhibit enhanced stability compared to sulfoxides.
Substitution Reactions
The sulfanyl group acts as a nucleophile, enabling displacement reactions with electrophiles.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 2-[(4-tert-butylbenzyl)methylsulfanyl]-3-(prop-2-en-1-yl)-...-pyrimidin-4-one | 85% | |
| Arylation | 4-fluorophenylboronic acid, Cu(OAc)₂, DCE | 2-[(4-tert-butylbenzyl)(4-fluorophenyl)sulfanyl]-...-pyrimidin-4(3H)-one | 63% |
Notes :
-
Alkylation proceeds efficiently due to the soft nucleophilic character of sulfur.
-
Copper-mediated cross-coupling enables aryl group introduction.
Cycloaddition and Allylic Functionalization
The prop-2-en-1-yl (allyl) group participates in cycloaddition and allylic oxidation reactions.
Mechanistic Insight :
-
Allylic positions are susceptible to electrophilic attack, forming epoxides or diols.
-
Huisgen azide-alkyne cycloaddition (CuAAC) modifies the allyl group for drug-discovery applications .
Electrophilic Aromatic Substitution
The electron-rich benzothieno-pyrimidine core undergoes halogenation and nitration.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 40°C, 8h | 6-bromo-2-[(4-tert-butylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-...-pyrimidin-4-one | 67% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 6-nitro-2-[(4-tert-butylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-...-pyrimidin-4-one | 49% |
Note :
-
Bromination occurs regioselectively at the C6 position of the pyrimidine ring.
Hydrolysis and Rearrangement
The lactam ring in the pyrimidin-4(3H)-one moiety undergoes hydrolysis under acidic or basic conditions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | 2-[(4-tert-butylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-...-pyrimidine-4,6-diol | 82% | |
| Base-induced ring opening | NaOH (2M), EtOH, 70°C, 6h | Sulfanyl-acetic acid derivative | 75% |
Biological Activity Modulation
Though beyond pure chemical reactivity, the compound’s derivatives show therapeutic potential:
Scientific Research Applications
Structural Overview
The structural composition of the compound includes:
- Benzothieno[2,3-d]pyrimidine Core : This fused ring system contributes to the compound's stability and reactivity.
- Functional Groups : The presence of a sulfanyl group and an allyl group enhances its chemical reactivity and potential biological activity.
Chemistry
- Synthetic Methodologies : The unique structure of this compound can inspire new synthetic methodologies in organic chemistry. It may serve as a building block for designing other complex molecules.
- Material Science : Potential applications in organic electronics and sensors due to its unique electronic properties.
Biology and Medicine
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. Further investigation into this compound's biological activity could reveal its efficacy against various cancer cell lines.
- Anti-inflammatory Properties : Similar compounds have shown promise as anti-inflammatory agents. Research into the mechanism of action could identify pathways for therapeutic intervention.
Industry Applications
- Pharmaceutical Development : The compound's structural features may allow for the development of novel pharmaceuticals targeting specific biological pathways.
- Agricultural Chemicals : Investigating its potential as a pesticide or herbicide could provide new tools for agricultural management.
Research has indicated that compounds with similar benzothiophene-pyrimidine structures demonstrate significant biological activities:
- A study on related compounds showed inhibition of key enzymes involved in cancer progression, suggesting that this compound could have similar effects .
- Another investigation into the anti-inflammatory properties of related structures highlighted their potential as therapeutic agents in treating chronic inflammatory diseases .
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is not readily available. understanding its interactions with biological targets (enzymes, receptors) would be crucial.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
Compound B : 3-Ethyl-2-{[4-(tert-butyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Key Difference : Ethyl group instead of allyl at position 3.
- Metabolism: Allyl’s double bond may undergo oxidation, leading to faster metabolic clearance than ethyl. Biological Activity: Ethyl derivatives in similar scaffolds show analgesic activity (ED50: 12–18 mg/kg) .
Compound C : 3-Isopropyl-2-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Key Differences: Position 2: 4-Bromophenoxy (electron-withdrawing) vs. 4-tert-butylbenzylsulfanyl (electron-donating). Position 3: Isopropyl (branched alkyl) vs. allyl.
- Impact: Solubility: Bromophenoxy reduces solubility in nonpolar solvents. Crystal Packing: Isopropyl’s steric bulk disrupts molecular planarity (mean σ(C–C) = 0.014 Å in crystal structure) .
Substituent Variations at Position 2
Compound D : 3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Key Differences :
- Position 2 : 3-Methylbenzylsulfanyl (less bulky) vs. 4-tert-butylbenzylsulfanyl.
- Position 3 : 4-Methoxyphenyl (aromatic) vs. allyl.
- Impact :
Compound E : 2-[(4-Bromobenzyl)sulfanyl]-7-tert-butyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Key Differences :
- Position 2 : 4-Bromobenzylsulfanyl (electron-deficient) vs. 4-tert-butylbenzylsulfanyl.
- Additional Substituent : 7-tert-butyl on the tetrahydrobenzene ring.
- Impact: Molecular Weight: Bromine increases molecular weight (569.58 g/mol vs.
Core Modifications and Hybrid Scaffolds
Compound F : 3-(4-Chlorophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Key Differences :
- Position 2 : 2-Methylpropenylthio (unsaturated thioether) vs. 4-tert-butylbenzylsulfanyl.
- Position 3 : 4-Chlorophenyl (halogenated aryl) vs. allyl.
- Impact :
- Reactivity : Propenylthio may undergo Michael addition reactions, unlike the stable benzylsulfanyl group.
Biological Activity
The compound 2-[(4-tert-butylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and possible therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.56 g/mol. The structure features a benzothieno-pyrimidine core, which is known for its diverse biological activities. The presence of the tert-butylbenzyl and sulfanyl groups may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its effects on various cellular pathways and its potential therapeutic applications:
1. Anticancer Activity
Several studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.
- Case Study : In vitro studies demonstrated that derivatives of benzothieno-pyrimidine compounds inhibited the proliferation of various cancer cell lines, suggesting potential efficacy against tumors.
2. Antimicrobial Properties
The sulfanyl group in the compound has been associated with antimicrobial activity:
- Mechanism : It may disrupt bacterial cell walls or interfere with metabolic pathways.
- Case Study : A related compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria in laboratory settings.
3. Neuroprotective Effects
Preliminary data suggest that this compound might exhibit neuroprotective properties:
- Mechanism : It could mitigate oxidative stress and inflammation in neuronal cells.
- Case Study : Research indicated that similar compounds reduced neuroinflammation in animal models of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications in the sulfanyl group or alterations in the alkene chain length may enhance potency.
- Comparative analysis with other benzothieno-pyrimidine derivatives can provide insights into effective substitutions.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with 4-tert-butylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Prop-2-en-1-yl groups are introduced via alkylation using allyl bromide. Yield optimization requires controlling temperature (60–80°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts). Post-synthesis purification often employs column chromatography or recrystallization from ethyl acetate .
Q. Which analytical techniques are most reliable for characterizing its purity and structural integrity?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and substituent positions. Purity assessment typically uses reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Crystallinity and thermal stability are evaluated via X-ray diffraction and differential scanning calorimetry (DSC). For sulfur-containing moieties, elemental analysis ensures stoichiometric accuracy .
Q. How can researchers evaluate its solubility and stability under experimental conditions?
Solubility is tested in graded solvents (e.g., DMSO, ethanol, PBS) using shake-flask methods. Stability studies involve incubating the compound at varying pH (2–9), temperatures (4–37°C), and light exposure. Degradation products are monitored via LC-MS. For in vitro assays, DMSO stock solutions should be stored at -20°C with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How to design molecular docking studies to predict its biological targets?
Target selection should prioritize proteins with known interactions with thieno-pyrimidinones (e.g., cyclooxygenase-2, kinases). Use software like AutoDock Vina or Schrödinger Suite for docking. Validate predictions with mutagenesis or competitive binding assays. Adjust force fields to account for sulfur-π interactions and the tert-butyl group’s steric effects .
Q. What strategies address contradictory results in its pharmacological activity across studies?
Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols using reference inhibitors (e.g., indomethacin for COX-2) and cross-validate results via orthogonal assays (e.g., ELISA for inflammatory markers vs. cell viability). Statistical meta-analysis of dose-response curves can clarify potency discrepancies .
Q. How to investigate structure-activity relationships (SAR) for derivatives of this compound?
Q. What methodologies are recommended for assessing its pharmacokinetic properties?
Use in vivo models (e.g., rodents) to study absorption (oral vs. IV administration) and plasma concentration-time profiles via LC-MS/MS. Metabolic stability is tested with liver microsomes, identifying metabolites through fragmentation patterns. Blood-brain barrier permeability is evaluated using MDCK cell monolayers .
Q. How to design ecotoxicological studies for environmental risk assessment?
Follow OECD guidelines for acute toxicity (e.g., Daphnia magna immobilization) and biodegradation (OECD 301F). Measure bioaccumulation potential via octanol-water partition coefficients (logP). Environmental fate studies should monitor hydrolysis half-lives and photodegradation products under simulated sunlight .
Methodological Notes
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
- Experimental Controls : Include vehicle controls (DMSO) and reference compounds in all assays to normalize batch effects .
- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies to ensure reproducibility and ethical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
